REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[C:5]([N+:11]([O-:13])=[O:12])[C:6](=O)[NH:7][C:8]=1[CH3:9])[CH3:2].P(Cl)(Cl)(Cl)(Cl)[Cl:15]>O>[Cl:15][C:6]1[C:5]([N+:11]([O-:13])=[O:12])=[CH:4][C:3]([CH2:1][CH3:2])=[C:8]([CH3:9])[N:7]=1
|
Name
|
|
Quantity
|
2.38 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=C(C(NC1C)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated under an atmosphere of nitrogen at 140°-150° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
the product extracted into chloroform
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed three times with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure (15 torr)
|
Type
|
WASH
|
Details
|
eluted with 2% methanol in chloroform
|
Type
|
CUSTOM
|
Details
|
Collection and concentration of appropriate fractions
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=C(C=C1[N+](=O)[O-])CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 57.5% | |
YIELD: CALCULATEDPERCENTYIELD | 57.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |